molecular formula C20H17FN2O3S B2831267 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide CAS No. 896314-90-2

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide

Cat. No.: B2831267
CAS No.: 896314-90-2
M. Wt: 384.43
InChI Key: RZXPNYYHAFNVAS-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a sulfonamide derivative characterized by a naphthalene sulfonamide core linked to a 5-oxopyrrolidin-3-yl moiety substituted with a 4-fluorophenyl group. This structure combines aromatic, heterocyclic, and fluorinated components, which are common in pharmaceuticals and agrochemicals. The sulfonamide group (-SO₂NH-) is a key pharmacophore known for its role in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity . The 4-fluorophenyl substituent enhances metabolic stability and modulates electronic properties, while the pyrrolidinone ring introduces conformational rigidity.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c21-16-6-8-18(9-7-16)23-13-17(12-20(23)24)22-27(25,26)19-10-5-14-3-1-2-4-15(14)11-19/h1-11,17,22H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXPNYYHAFNVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Features

The compound comprises several key structural components:

  • Pyrrolidinone Ring : Facilitates interactions with hydrophobic pockets in proteins.
  • Fluorophenyl Group : Enhances binding affinity to biological targets.
  • Naphthalene Core : Provides a stable framework for further functionalization.

This compound operates primarily through:

  • Enzyme Inhibition : Acts as a competitive inhibitor of bacterial enzymes such as dihydropteroate synthase, crucial for folic acid synthesis in bacteria .
  • Protein Interaction : The structural elements allow it to bind effectively to various proteins, potentially modulating their activity.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity Description
Antibacterial Demonstrates significant antibacterial properties against Gram-positive and Gram-negative bacteria .
Antitumor Potential Investigated for potential use in oncology due to its ability to inhibit tumor cell proliferation.
Anti-inflammatory Effects Shows promise in reducing inflammation in various models, suggesting potential therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

  • Antibacterial Activity :
    • A study demonstrated that this compound exhibited pronounced antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent in clinical settings .
  • Antitumor Effects :
    • Research indicated that the compound could inhibit the growth of cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer), by inducing apoptosis and cell cycle arrest.
  • Mechanistic Insights :
    • The mechanism of action was further elucidated through binding studies that indicated a strong affinity for dihydropteroate synthase, thereby inhibiting folate synthesis necessary for bacterial growth .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide":

The search for "this compound" reveals several related compounds and their potential applications. It is important to note that the query refers to the sulfonamide derivative, while many search results discuss the carboxamide derivative.

  • Related Compounds:
    • N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide: This compound has a similar structure, featuring a fluorophenyl group, a pyrrolidinone ring, and a naphthalene carboxamide moiety. It is being explored for applications in chemistry, biology, and industry.
    • N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide: This compound is an isomer of the target compound, with the fluorine atom at a different position on the phenyl ring .
  • Potential Applications (based on related compounds):
    • Building block in organic synthesis: Similar compounds are used in the synthesis of more complex organic molecules.
    • Study of biological interactions: The structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
    • Development of new materials: Similar compounds are utilized in the development of new materials with unique properties, such as polymers and coatings.
    • Medicinal chemistry: Related compounds have shown potential anticancer activity and neurological applications in preliminary studies. They may inhibit specific kinases involved in tumor growth or interact with neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Sulfonamide Derivatives with Naphthalene or Aromatic Cores

Compound 2w (3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide) shares the naphthalene sulfonamide core with the target compound but differs in substituents:

  • A pyrazole-carboxamide group replaces the pyrrolidinone ring.
  • Additional halogen substituents (Br, Cl) and a dimethylamino group increase molecular weight (MW ≈ 600–650 g/mol) and polarity compared to the target compound.
  • Synthesis involves NaH/THF for deprotonation, similar to sulfonamide coupling strategies .

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) from :

  • Contains a benzenesulfonamide group with fluorinated chromene and pyrazolo-pyrimidine substituents.
  • Higher MW (589.1 g/mol) and melting point (175–178°C) suggest greater stability than the target compound .

Fluorophenyl-Containing Compounds

Chalcone Derivatives ():

  • (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one and analogs exhibit dihedral angles between the fluorophenyl and central benzene rings ranging from 7.14° to 56.26°, influencing planarity and π-π stacking.
  • The target compound’s pyrrolidinone ring likely restricts rotation, reducing conformational flexibility compared to chalcones .

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ():

  • Methanesulfonamide replaces naphthalene sulfonamide.

Key Research Findings

  • Synthetic Routes: The target compound’s synthesis likely involves sulfonamide coupling (similar to and ), but the pyrrolidinone ring may require specialized cyclization steps.
  • Fluorine Impact : The 4-fluorophenyl group improves lipophilicity and metabolic resistance, a feature shared with fluorinated chromenes in .
  • Thermal Properties: Example 53’s high melting point suggests fluorinated sulfonamides may exhibit superior crystallinity compared to non-fluorinated analogs .

Q & A

Q. What are the optimized synthetic routes for N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide, and how can reaction conditions be adjusted to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling naphthalene-2-sulfonyl chloride with a pyrrolidinone intermediate bearing a 4-fluorophenyl group. Key steps include:
  • Amide Bond Formation : React the pyrrolidin-3-amine intermediate with naphthalene-2-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) .
  • Optimization : Adjust reaction parameters systematically:
ParameterTypical RangeImpact on Yield/Purity
Temperature0–25°CLower temps reduce side reactions
SolventDCM/THFTHF improves solubility
Equivalents of Base1.5–3.0 eqExcess base minimizes HCl byproduct
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can conflicting data from different methods be resolved?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the presence of the fluorophenyl (δ 7.2–7.4 ppm for aromatic protons) and pyrrolidinone (δ 2.5–3.5 ppm for CH2 groups) moieties. 19F NMR can verify the fluorine substituent .
  • IR Spectroscopy : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and sulfonamide (S=O stretches at ~1350/1150 cm⁻¹) groups .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths using SHELX software for refinement .
  • Data Reconciliation : Cross-validate NMR and IR data with computational models (e.g., DFT calculations) or mass spectrometry (HRMS) to resolve discrepancies .

Advanced Research Questions

Q. How can molecular docking simulations (e.g., AutoDock Vina) predict the binding interactions between this compound and potential biological targets?

  • Methodological Answer :
  • Target Selection : Identify receptors/enzymes (e.g., kinases, proteases) with structural homology to known sulfonamide-binding proteins.
  • Docking Workflow :

Prepare the ligand (compound) and receptor (PDB structure) files, ensuring proper protonation states.

Define a grid box around the active site (AutoDock Vina) .

Run simulations with default parameters (exhaustiveness = 8) and analyze top poses for hydrogen bonds, hydrophobic contacts, and π-π stacking with the fluorophenyl/naphthalene groups.

  • Validation : Compare docking scores (ΔG) with experimental IC50 values from enzyme inhibition assays to assess predictive accuracy .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental data regarding the compound’s bioactivity?

  • Methodological Answer :
  • Hypothesis Testing : If docking suggests strong binding but assays show low activity:

Verify target flexibility (e.g., perform molecular dynamics simulations to account for receptor conformational changes).

Test metabolite stability (e.g., HPLC/MS to check for degradation in assay media) .

  • Experimental Controls : Include positive controls (known inhibitors) and assess membrane permeability (e.g., PAMPA assay) to rule out false negatives .

Q. How does the electronic environment of the fluorophenyl group influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Computational Analysis : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, highlighting electron-deficient regions near the fluorine atom.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with substituents (e.g., -Cl, -CF3) and compare binding affinities to isolate electronic vs. steric effects .
  • Biological Relevance : Fluorine’s electronegativity may enhance binding to polar residues (e.g., serine, tyrosine) in enzymatic pockets, as observed in sulfonamide-based inhibitors .

Data Contradiction Analysis

Q. How should researchers address conflicting results between crystallographic data and spectroscopic assignments for this compound?

  • Methodological Answer :
  • Case Study : If X-ray data indicates a planar naphthalene ring, but NMR suggests torsional strain:

Re-examine crystallization conditions (solvent, temperature) for artifacts.

Perform variable-temperature NMR to probe conformational flexibility .

  • Collaborative Approach : Combine crystallography (SHELXL ), solid-state NMR, and computational modeling to reconcile differences in observed vs. predicted geometries.

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